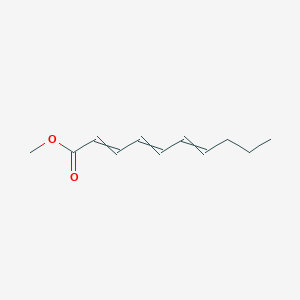
2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E,6Z)-Methyl deca-2,4,6-trienoate: is a polyunsaturated fatty ester and a methyl ester. It is known for its role as an aggregation pheromone of the brown-winged green bug, Plautia stali . The compound has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate typically involves multi-step reactions. One common method includes the esterification of decatrienoic acid (deca-2 acid, 4,6-trienoic acid) with methanol . The reaction conditions often require specific temperatures and catalysts to ensure the desired isomeric form is obtained.
Industrial Production Methods: Industrial production of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate involves similar synthetic routes but on a larger scale. The process includes the use of raw materials such as 2,4-Octadien-1-ol and 2,4-Octadienal, followed by purification steps to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated esters.
Substitution: It can undergo substitution reactions, particularly at the double bonds, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.
Major Products: The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology: The compound is significant in biological studies due to its role as an aggregation pheromone. It is used in research related to insect behavior and pest control .
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications .
Industry: In the industry, (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is used in the manufacture of herbicides, particularly glyphosate, which is widely used for weed control .
Mécanisme D'action
The mechanism of action of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate involves its interaction with specific receptors in insects, leading to aggregation behavior. The molecular targets include olfactory receptors that detect the pheromone, triggering a behavioral response . The pathways involved are primarily related to signal transduction in the olfactory system of insects .
Comparaison Avec Des Composés Similaires
- (2E,4E,6E)-Methyl deca-2,4,7-trienoate
- (2E,4E)-2,4-Octadienal
- (2E,4E)-2,4-Octadien-1-ol
Uniqueness: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is unique due to its specific isomeric form, which is crucial for its biological activity as a pheromone. The (2E,4E,6Z) configuration is essential for its interaction with insect receptors, distinguishing it from other isomers and similar compounds .
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
methyl deca-2,4,6-trienoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
DLNQRJFVXCCDKL-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC=CC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13394911.png)
![N-[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B13394921.png)
![[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B13394928.png)
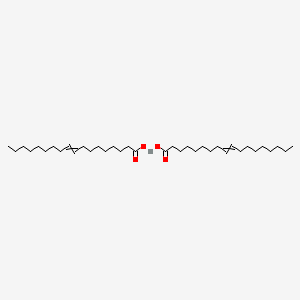

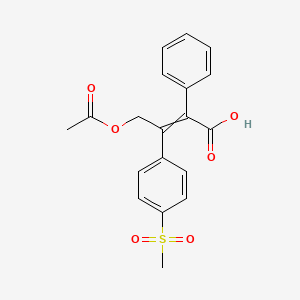
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)
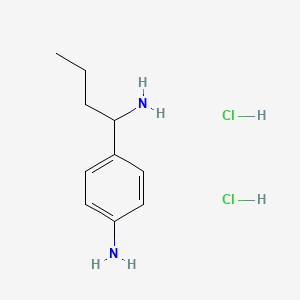
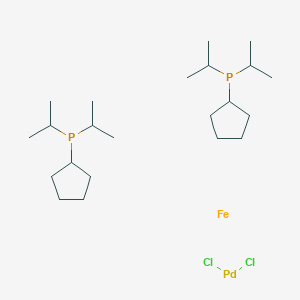
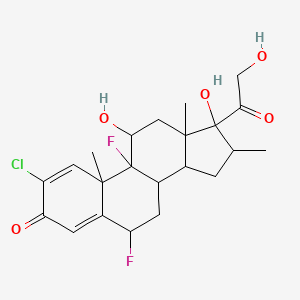
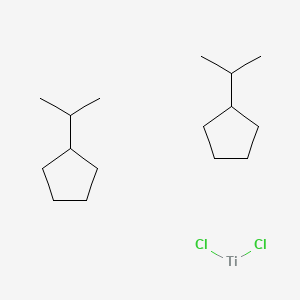
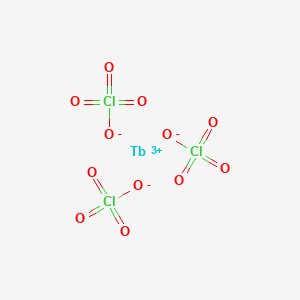
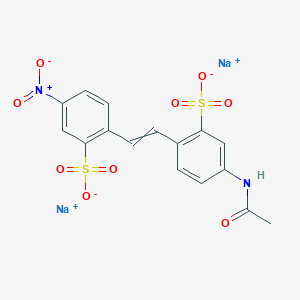
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B13394998.png)
